Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a chemical compound with the molecular formula C14H21BrN4O2 . It has a molecular weight of 357.2 g/mol . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-11(15)5-17-12/h5-6,10H,7-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4°C . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
A study focused on synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), emphasizing optimization of potency. Tert-butyl moieties, among other structural variations, were explored to enhance the effectiveness of these compounds. A notable outcome was the discovery of a compound showing significant anti-inflammatory and antinociceptive activity, suggesting potential applications of H4R antagonists in pain management (Altenbach et al., 2008).
Renin Inhibitors
Another research identified a compound with a tert-butyl group as a potent renin inhibitor, though it initially had low bioavailability. Through structural modification focusing on physicochemical properties, the compound's pharmacokinetic profile was improved while maintaining renin inhibitory activity. This study highlights the importance of chemical modification, including the incorporation of tert-butyl groups, in developing effective pharmaceutical agents (Tokuhara et al., 2018).
Nicotinic Receptors
In the synthesis of a novel ligand for nicotinic receptors, tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate was used. This compound could have implications for research in nicotinic receptor-related therapies and diagnostics (Karimi & Långström, 2002).
Antimycobacterial and Antifungal Agents
A study on substituted pyrazinecarboxamides, which includes structures like tert-butyl pyrazinecarboxamide, revealed significant anti-mycobacterial and antifungal activities. This suggests potential applications in developing new antimicrobial drugs (Doležal et al., 2006).
Antitumor Agents
Research into the synthesis of 4-aminomethyl-N-arylpyrazoles, including compounds with tert-butylamino groups, demonstrated notable antiproliferative activity against ovarian cancer cells. This indicates the potential of such compounds in cancer treatment (da Silva et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-10(14)5-16-11/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCAXDJWUSRWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.